LogP and XLogP3 Values: Comparative Lipophilicity Assessment
The target compound, 2,3-Difluoro-6-hydroxybenzoic acid, exhibits a computed LogP of 1.3686 and an XLogP3 of 1.8 [1]. These values represent a moderate increase in lipophilicity compared to the non-fluorinated parent compound, salicylic acid, which has a LogP of approximately 1.19 [2]. The increase in lipophilicity is a direct consequence of the difluoro substitution, which can influence membrane permeability and oral bioavailability in drug design contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3686; XLogP3 = 1.8 |
| Comparator Or Baseline | Salicylic acid (non-fluorinated parent), LogP ~1.19 |
| Quantified Difference | LogP increase of ~0.18 to 0.61 units |
| Conditions | Computed values from ACD/Labs Percepta Platform and other computational methods. |
Why This Matters
Lipophilicity is a critical parameter for predicting a molecule's ability to cross biological membranes, impacting its suitability as a drug lead or biochemical probe.
- [1] PubChem. 2,3-Difluoro-6-hydroxybenzoic acid; XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/26985030 View Source
- [2] PubChem. Salicylic acid; XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/338 View Source
